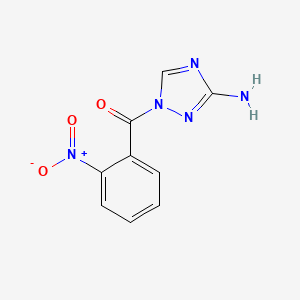

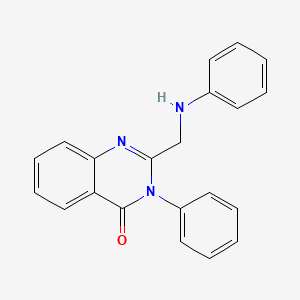

![molecular formula C20H14Cl2N2O B2487485 1-[(4-chlorobenzyl)oxy]-2-(2-chlorophenyl)-1H-1,3-benzimidazole CAS No. 338791-21-2](/img/structure/B2487485.png)

1-[(4-chlorobenzyl)oxy]-2-(2-chlorophenyl)-1H-1,3-benzimidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of benzimidazole derivatives, such as "1-[(4-chlorobenzyl)oxy]-2-(2-chlorophenyl)-1H-1,3-benzimidazole," involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under specific conditions. Studies have reported the synthesis and evaluation of benzimidazole derivatives for various biological activities, highlighting the importance of the structural arrangement and substituents for activity (Zarrinmayeh et al., 1998; Iemura et al., 1986).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives reveals crucial insights into their potential interactions and properties. For example, the crystal structure analysis of 1-benzyl-2-(4-benzyloxyphenyl)-5,6-dichloro-1H-benzimidazole provides information on the planarity of the benzimidazole ring system and how molecules are arranged in the crystal (Kaynak et al., 2008).

Chemical Reactions and Properties

Benzimidazole derivatives undergo various chemical reactions, reflecting their versatile chemical properties. The introduction of substituents at the N-1 position of the benzimidazole ring, for instance, has been explored for the selective inhibition of heme oxygenase-2 activity, demonstrating the compounds' potential for pharmacological applications (Vlahakis et al., 2013).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application and efficacy. The crystal and molecular structure of 1-(2-chlorobenzyl)-2-methylthio-1H-benzimidazole, for instance, provides insights into the compound's physical properties and potential interactions in biological systems (Soylu et al., 2011).

Chemical Properties Analysis

The chemical properties of benzimidazole derivatives, including reactivity, stability, and functional group interactions, are fundamental for their chemical behavior and biological activity. Research on oxorhenium(V) complexes with 1H-benzimidazole-2-carboxylic acid, for example, elucidates the complexes' structural characterization and catalytic application in epoxidation reactions, showcasing the versatility of benzimidazole derivatives in catalysis (Machura et al., 2014).

科学的研究の応用

Chemistry and Properties

Benzimidazole compounds, including analogues similar to 1-[(4-chlorobenzyl)oxy]-2-(2-chlorophenyl)-1H-1,3-benzimidazole, are studied for their fascinating chemical properties and reactivity. The synthesis, properties, and potential applications of benzimidazole derivatives in coordination chemistry and as ligands in complex compounds have been extensively reviewed. These compounds exhibit a range of spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity, suggesting a broad area of potential scientific applications (Boča, Jameson, & Linert, 2011).

Biological Applications

Benzimidazole derivatives are recognized for their biological impact, particularly as fungicides and anthelmintic drugs. Their mechanism of action has been attributed to the specific inhibition of microtubule assembly, which has significant implications for research in cell biology and molecular genetics. This class of compounds serves as a valuable tool for studying tubulin structure and microtubule organization and function (Davidse, 1986).

Pharmaceutical and Therapeutic Potential

The therapeutic potential of benzimidazole compounds is vast, with a wide array of pharmacological activities reported. These activities include antimicrobial, antiviral, antiparasitic, antihypertensive, anticancer, CNS stimulants, and depressants. The diversity in substituent patterns around the benzimidazole nucleus results in pharmacologically active compounds of therapeutic interest, making benzimidazoles a crucial scaffold in drug development (Babbar, Swikriti, & Arora, 2020).

Anticancer Research

The design and synthesis of benzimidazole derivatives as anticancer agents have been a focus of recent research. The review of benzimidazole hybrids highlights their potential through various mechanisms of action, including DNA intercalation, enzyme inhibition, and tubulin polymerization disruption. Such studies underscore the importance of benzimidazole derivatives in developing novel anticancer therapies (Akhtar et al., 2019).

Optoelectronic Applications

Beyond biological applications, benzimidazole derivatives are also explored for their potential in optoelectronic materials. The incorporation of benzimidazole and related heterocycles into π-extended conjugated systems has been investigated for the development of novel optoelectronic materials. These include applications in luminescent elements, photoelectric conversion elements, and image sensors, indicating the versatility of benzimidazole compounds in materials science (Lipunova et al., 2018).

作用機序

Target of Action

Benzimidazole derivatives are known to have a broad spectrum of biological activities, including antimicrobial properties .

Mode of Action

Benzimidazole derivatives typically interact with their targets through various chemical reactions, such as free radical bromination, nucleophilic substitution, and oxidation .

Pharmacokinetics

The compound’s log kow (octanol-water partition coefficient), an indicator of its lipophilicity, is estimated to be 654 . This suggests that the compound may have good membrane permeability, which could influence its absorption and distribution in the body.

Result of Action

Benzimidazole derivatives are known for their broad spectrum of biological activities, suggesting that the compound could have multiple effects at the molecular and cellular level .

特性

IUPAC Name |

2-(2-chlorophenyl)-1-[(4-chlorophenyl)methoxy]benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14Cl2N2O/c21-15-11-9-14(10-12-15)13-25-24-19-8-4-3-7-18(19)23-20(24)16-5-1-2-6-17(16)22/h1-12H,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQKHNZAZHURJBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2OCC4=CC=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

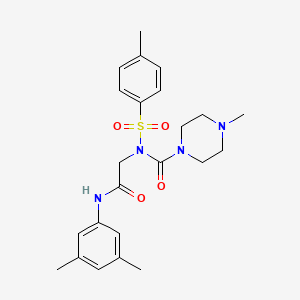

![3-[(4-methylphenyl)methyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)

![5-[(E)-(Triisopropylsilyl)methylene]-2,4-dimethyl-1,3-cyclopentadiene-1,3-dicarboxylic acid diethyl ester](/img/structure/B2487404.png)

![8-benzoyl-6-[(4-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2487405.png)

![N-(2-(diethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2487412.png)

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methoxybenzamide](/img/structure/B2487413.png)

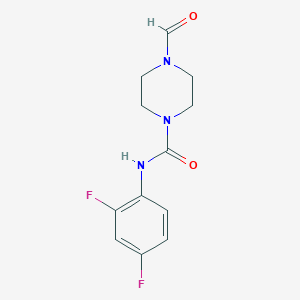

![N-[[4-(4-fluorophenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2487421.png)

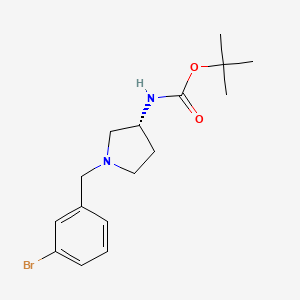

![Tert-butyl 2-(iodomethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B2487425.png)